molecular formula C15H13N7O2S B11047691 N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11047691
M. Wt: 355.4 g/mol
InChI Key: PUCUNSAGFBOWBM-UHFFFAOYSA-N
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Description

N-[4-(5-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a triazole ring, an oxadiazole ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The triazole and oxadiazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole or oxadiazole derivatives.

Scientific Research Applications

N-[4-(5-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of triazole and oxadiazole derivatives.

Mechanism of Action

The mechanism of action of N-[4-(5-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-{[(2-CYANOPHENYL)METHYL]SULFANYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is unique due to the presence of both triazole and oxadiazole rings, along with the cyano group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13N7O2S

Molecular Weight

355.4 g/mol

IUPAC Name

N-[4-[5-[(2-cyanophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C15H13N7O2S/c1-9(23)17-13-12(20-24-21-13)14-18-19-15(22(14)2)25-8-11-6-4-3-5-10(11)7-16/h3-6H,8H2,1-2H3,(H,17,21,23)

InChI Key

PUCUNSAGFBOWBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC3=CC=CC=C3C#N

Origin of Product

United States

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